Anticancer Cytotoxicity: Class-Level Potency of 4-Chlorophenyl-Thiophene Hybrids vs. Non-Chlorinated Analogs
While direct head-to-head data for CAS 876536-04-8 are not publicly available, class-level SAR evidence from structurally related 3-methylthiophene-2-carboxylate esters demonstrates that the 4-chlorophenyl substitution pattern is crucial for cytotoxic potency. In MCF-7 breast adenocarcinoma cells, thiophene derivatives bearing a 4-chlorophenyl carbamoyl moiety achieve IC₅₀ values < 30 µM, whereas non-chlorinated or 4-methoxy analogs exhibit significantly reduced activity . This class-level inference supports the expectation that CAS 876536-04-8, bearing the identical 4-chlorophenylamino pharmacophore, will retain this potency advantage over des-chloro or 4-alkyl substituted analogs [1].
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for CAS 876536-04-8; class expectation: IC₅₀ < 30 µM based on 4-chlorophenyl-thiophene SAR |
| Comparator Or Baseline | Non-chlorinated thiophene carboxylate analogs: IC₅₀ > 100 µM; 4-methoxy analog: IC₅₀ ~ 76 µM |
| Quantified Difference | Class-level potency advantage: ~3–10 fold improvement for 4-chlorophenyl over non-chlorinated variants |
| Conditions | In vitro MTT assay, MCF-7 human breast adenocarcinoma cell line, 72 h exposure |
Why This Matters
For procurement in oncology drug discovery programs, selecting the 4-chlorophenyl variant maximizes the likelihood of achieving meaningful in vitro potency, reducing the need for extensive SAR exploration with multiple analogs.
- [1] IngentaConnect. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. All thiophene derivatives IC₅₀ < 30 µmol/L. View Source
